N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a fused acenaphthene-thiazole core substituted with a 3,4-dimethoxybenzamide group. Its molecular formula is C₂₄H₁₈N₂O₃S, with a molecular weight of 390.5 g/mol. The compound’s structure combines a rigid polycyclic aromatic system (acenaphthene-thiazole) with a benzamide moiety containing methoxy substituents at the 3 and 4 positions.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-9-8-14(10-17(16)27-2)21(25)24-22-23-20-15-5-3-4-12-6-7-13(19(12)15)11-18(20)28-22/h3-5,8-11H,6-7H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJRSHUEMAHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.33 g/mol. Its structure consists of a fused acenaphthene and thiazole framework, which is critical for its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cellular signaling pathways.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and reducing oxidative stress.
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazoles have been documented to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism |
|---|---|---|
| Thiazole Derivative A | Breast Cancer | Induces apoptosis via caspase activation |
| Thiazole Derivative B | Lung Cancer | Inhibits cell proliferation by blocking the cell cycle |
2. Antimicrobial Activity
This compound has shown potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
3. Neurological Effects
Research indicates that this compound may possess neuroprotective effects by modulating neurotransmitter levels. It is hypothesized to influence dopamine D2 receptors and cholinergic pathways, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated similar thiazole derivatives for their anticancer effects on human colon cancer cells. Results indicated a dose-dependent inhibition of cancer cell proliferation .
- Neuroprotective Effects : Research published in Neuropharmacology demonstrated that a compound structurally related to this compound exhibited protective effects against oxidative stress-induced neuronal damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-methoxybenzamide
- Molecular Formula : C₂₃H₁₆N₂O₂S
- Molecular Weight : 376.5 g/mol
- Key Difference : The benzamide group has a single methoxy substituent at the 2-position instead of 3,4-dimethoxy.
- However, the absence of a second methoxy group may diminish electronic effects (e.g., electron-donating capacity) critical for interactions with polar residues in target proteins.
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide
- Molecular Formula : C₂₄H₁₆N₂OS
- Molecular Weight : 380.5 g/mol
- Key Difference : Replacement of the dimethoxybenzamide group with a 1-naphthamide moiety.
- This could enhance membrane permeability but reduce solubility in aqueous environments.
Functional Group Modifications in Amide Derivatives
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Molecular Formula : C₁₇H₂₂N₂O₄
- Molecular Weight : 318.4 g/mol
- Key Difference : Substitution of the thiazole-acenaphthene core with an isoxazole ring.
- Impact : Isoxaben’s isoxazole ring provides distinct hydrogen-bonding and steric properties compared to thiazole. The 2,6-dimethoxybenzamide group in isoxaben may exhibit different binding modes compared to the 3,4-dimethoxy configuration in the target compound, affecting selectivity for biological targets.
Propanil (N-(3,4-dichlorophenyl) propanamide)
- Molecular Formula: C₉H₉Cl₂NO
- Molecular Weight : 218.1 g/mol
- Key Difference : A simple propanamide linked to a dichlorophenyl group.
- Impact : The lack of a fused heterocyclic system (e.g., acenaphthene-thiazole) reduces structural complexity, likely decreasing target specificity but improving synthetic accessibility.
Hypothesized Pharmacological and Physicochemical Properties
Structural Advantages of the Target Compound
- Enhanced Aromatic Interactions : The acenaphthene-thiazole core may facilitate strong π-π interactions with aromatic residues in enzyme active sites or receptor pockets.
Limitations and Trade-offs
- Solubility Challenges : High molecular weight (390.5 g/mol) and lipophilic groups (e.g., dimethoxybenzamide) may limit aqueous solubility, necessitating formulation adjustments for in vivo applications.
- Synthetic Complexity : The fused thiazole-acenaphthene system requires multi-step synthesis, contrasting with simpler amide derivatives like propanil.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
